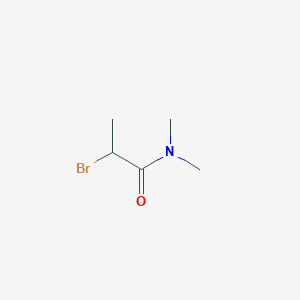

2-Bromo-N,N-dimethylpropanamide

Description

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom at the α-position of an amide or a precursor carboxylic acid.

One of the most direct methods for synthesizing 2-Bromo-N,N-dimethylpropanamide is the α-halogenation of the parent amide, N,N-dimethylpropanamide. evitachem.com This approach leverages the increased acidity of the α-protons adjacent to the carbonyl group. The reaction mechanism proceeds through the formation of an enol or enolate intermediate, which is subsequently attacked by an electrophilic bromine source.

The reaction is typically performed using molecular bromine (Br₂) in an inert solvent like dichloromethane (B109758). To control the reaction and prevent over-bromination, the conditions are carefully managed, often starting at a low temperature (e.g., -10°C) and gradually warming to room temperature. Under optimized conditions, this method can achieve high yields, with reports of around 85%.

Table 1: Direct Halogenation of N,N-dimethylpropanamide

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dimethylpropanamide | Bromine (Br₂) | Dichloromethane | -10°C to Room Temp. | ~85% |

A widely used and robust method for the synthesis of α-bromoamides is the Hell-Volhard-Zelinskii (HVZ) reaction, followed by amidation. libretexts.orgpressbooks.pub While direct α-bromination of carboxylic acids with bromine is generally ineffective because the acidic carboxyl proton is removed preferentially over an α-hydrogen, the HVZ reaction circumvents this issue. libretexts.orgchemistrysteps.com

The process begins with the conversion of the carboxylic acid (e.g., isobutyric acid) into an acyl bromide using phosphorus tribromide (PBr₃). pressbooks.pubchemistrysteps.com This acyl bromide intermediate readily enolizes. The enol form then reacts with bromine in an α-substitution reaction to yield an α-bromo acyl bromide. libretexts.orglibretexts.org The final step involves the reaction of this α-bromo acyl bromide with a suitable amine. For the synthesis of this compound, the intermediate would be treated with dimethylamine (B145610) to form the desired amide. fiveable.me This final step is a nucleophilic acyl substitution. pressbooks.pub

Table 2: Hell-Volhard-Zelinskii Reaction for α-Bromoamide Synthesis

| Step | Reactant | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Carboxylic Acid | Br₂, PBr₃ | α-Bromo Acyl Bromide | libretexts.orgpressbooks.pub |

| 2 | α-Bromo Acyl Bromide | Amine (e.g., Dimethylamine) | α-Bromoamide | pressbooks.pubfiveable.me |

Nucleophilic Substitution Routes to α-Bromoamides

Nucleophilic substitution provides a highly effective and common pathway to α-bromoamides. The classical approach involves the reaction of an α-bromo acyl halide with a primary or secondary amine. nih.gov

For the specific synthesis of this compound, 2-bromoisobutyryl bromide is reacted with methylamine (B109427) or dimethylamine. chemicalbook.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the displacement of the bromide leaving group and formation of the amide bond. The reaction is typically carried out in a solvent such as dichloromethane at reduced temperatures to control its exothermicity. This method has been reported to produce the target compound in high yield (85%). chemicalbook.com The versatility of this method is highlighted by its application in synthesizing a wide variety of α-bromoamides by simply changing the amine nucleophile. nih.gov

Table 3: Nucleophilic Substitution for this compound Synthesis

| Electrophile | Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoisobutyryl Bromide | Methylamine | Dichloromethane | -10°C to Room Temp. | 85% | chemicalbook.com |

Advanced Synthetic Strategies for α-Bromoamide Scaffolds

Modern organic synthesis has pursued more sophisticated and efficient methods for constructing α-bromoamides, focusing on selectivity, atom economy, and milder reaction conditions.

N-Bromosuccinimide (NBS) is a versatile reagent for various bromination and oxidation reactions. organic-chemistry.org In advanced synthesis, NBS has been employed in novel transformations to create α-bromoamide structures. One such strategy is the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers to produce α-bromo N-alkoxy β-lactams, which are cyclic α-bromoamides. chemrxiv.org

Furthermore, NBS can mediate the amidation of C(sp³)–H bonds. Research has shown that NBS can facilitate the coupling of N,N-dimethylamides with N-acyloxyamides, targeting the C-H bond adjacent to the amide nitrogen. rsc.orgresearchgate.net While this specific transformation leads to methylenebisamides, it demonstrates the principle of NBS-mediated C-H functionalization on amide substrates. A more direct application involves the visible-light-induced, site-selective bromination of unactivated aliphatic C–H bonds using N-bromoamides, showcasing a radical-mediated pathway for introducing bromine with high selectivity. acs.org

Table 4: Example of NBS-Mediated Synthesis of α-Bromo β-Lactams

| Substrate | Reagent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| N-alkoxy α,β-unsaturated silyl imino ether | NBS | Hexafluoroisopropanol (HFIP) | Room Temp. | α-bromo N-alkoxy β-lactam | chemrxiv.org |

A significant advancement in amide synthesis is the development of redox-neutral umpolung strategies. This approach reverses the typical polarity of the α-carbon, allowing for functionalization that is challenging via conventional enolate chemistry. nih.govacs.org

A general method has been developed to prepare α-heteroatom-substituted secondary amides from hydroxamate precursors under redox-neutral conditions. nih.govresearchgate.net The synthesis of α-bromoamides was a key target in the development of this methodology. The process involves the treatment of a nonactivated hydroxamate with a combination of a Lewis acid (e.g., MgBr₂·Et₂O) and a base (e.g., DIPEA), which promotes a "soft enolization." acs.orgresearchgate.net This transformation is described as a formal oxidation state reshuffle from the nitrogen to the α-carbon of the hydroxamate, enabling the α-functionalization without the need for an external oxidant. nih.govacs.org This platform is highly chemoselective and can be applied to a wide range of aliphatic amides, overcoming limitations of previous methods that required more acidic α-protons. nih.gov

Table 5: Redox-Neutral Umpolung Synthesis of an α-Bromoamide

| Substrate | Reagents | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Nonactivated Hydroxamate | MgBr₂·Et₂O, DIPEA | Acetonitrile (CH₃CN) | 40 °C | α-Bromo Secondary Amide | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHSSVDQTYBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463665 | |

| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-47-2 | |

| Record name | 2-Bromo-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-N,N-DIMETHYLPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Bromo N,n Dimethylpropanamide Reactivity

Nucleophilic Substitution Reaction Mechanisms at the α-Carbon

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. savemyexams.com In the case of 2-Bromo-N,N-dimethylpropanamide, the bromine atom serves as the leaving group, and the reaction occurs at the α-carbon. The specific mechanism of this substitution, whether it proceeds via a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, is dictated by several factors including the structure of the substrate, the nature of the nucleophile, and the solvent used. masterorganicchemistry.comlibretexts.orglibretexts.org

The α-carbon in this compound is a secondary carbon, which means it can potentially undergo substitution by either S(_N)1 or S(_N)2 mechanisms. libretexts.org

The S(_N)1 reaction is a two-step process. ucsb.edu The initial and rate-determining step involves the departure of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the resulting carbocation is a crucial factor for this pathway. savemyexams.com Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. savemyexams.com In the case of this compound, a secondary carbocation would be formed. Polar protic solvents, such as water and alcohols, favor the S(_N)1 mechanism as they can stabilize the carbocation intermediate. libretexts.orglibretexts.org

The S(_N)2 reaction , in contrast, is a single-step, concerted process. masterorganicchemistry.commasterorganicchemistry.com The nucleophile attacks the α-carbon from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions. masterorganicchemistry.com

For this compound, the choice between an S(_N)1 and S(_N)2 pathway is nuanced. The secondary nature of the α-carbon makes both pathways plausible. libretexts.org The presence of the adjacent N,N-dimethylamide group can also influence the reaction. The specific conditions, such as the strength of the nucleophile and the polarity of the solvent, will ultimately determine the predominant mechanism. libretexts.orglibretexts.org

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by tertiary > secondary > primary | Favored by primary > secondary > tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table summarizes the key differences between the S(_N)1 and S(_N)2 reaction pathways.

Radical Reaction Pathways

Beyond nucleophilic substitution, this compound can also participate in reactions involving radical intermediates. These pathways open up different avenues for chemical transformations.

Radical Cyclization Processes (e.g., for Indolone Formation)

Radical cyclization reactions are powerful methods for constructing cyclic molecules. In the context of this compound, its radical can be involved in the formation of indolones, a class of heterocyclic compounds. This process would typically involve the generation of a radical at the α-carbon, which then undergoes an intramolecular cyclization onto an aromatic ring system.

Radical/Radical Cross-Coupling Mechanisms

Radical/radical cross-coupling reactions involve the combination of two different radical species to form a new bond. For this compound, a radical generated at the α-position could couple with another radical species present in the reaction mixture. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.

Role of Radical Initiators in Bromination Reactions

The synthesis of this compound itself can proceed through a radical mechanism. The bromination of the parent propanamide at the α-position is often achieved using a brominating agent in the presence of a radical initiator. The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or irradiation to generate radicals, which then propagate a chain reaction leading to the desired α-bromo amide.

Electrochemical Reaction Mechanisms

Electrochemical methods provide an alternative means to induce chemical reactions by using an electric current. For this compound, electrochemical reduction can lead to unique reaction pathways.

Electron-Transfer Bond-Breaking Processes

Recent studies have highlighted the potential for α-bromoamides to undergo single-electron transfer (SET) processes to generate carbon-centered radicals. While direct studies on this compound are not extensively documented, the behavior of analogous α-bromoimides in atom transfer radical addition (ATRA) reactions provides a strong model for its reactivity. nih.gov The formation of an electron-donor-acceptor (EDA) complex between an α-bromoimide and a nitrogenous base can be sensitized by a photocatalyst. nih.gov This process can lead to the formation of an electrophilic radical which then engages with an alkene. nih.gov

A proposed mechanism involves the formation of an EDA complex between the α-bromoamide and a base, which can be facilitated by visible light and a photocatalyst. nih.gov This complex can then undergo an electron transfer to generate a radical intermediate. This radical can then participate in various C-C bond-forming reactions. The quantum yield of such reactions can indicate the operation of radical chain processes, suggesting that while initiated by a photocatalyst, the reaction can propagate through a chain mechanism. nih.gov

Amide Activation Mechanisms and α-Functionalization

A key aspect of the reactivity of this compound involves the activation of the typically unreactive amide moiety. This activation can lead to a variety of α-functionalization reactions.

A prevalent method for activating tertiary amides, including what would be the non-brominated analog of this compound, involves their conversion into highly electrophilic keteniminium ions. nih.gov This transformation is commonly achieved by treating the amide with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base like 2,6-lutidine or collidine. nih.govresearchgate.net

The generally accepted mechanism for the formation of a keteniminium salt from a tertiary amide involves a three-step process: researchgate.net

O-Activation: The carbonyl oxygen of the amide attacks the electrophilic triflic anhydride, forming a transient O-triflyliminium triflate intermediate. researchgate.net

Deprotonation: A hindered base then abstracts a proton from the α-carbon, leading to the formation of an α-trifloyl-enamine. researchgate.net

Elimination: Subsequent elimination of the triflate group generates the keteniminium salt. researchgate.net

These keteniminium ions are potent electrophiles and can react with a wide array of nucleophiles, enabling diverse α-functionalization of the original amide. d-nb.info

Theoretical and Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for unraveling the complex mechanisms of organic reactions.

DFT calculations have been instrumental in understanding the formation and reactivity of keteniminium ions from amides. Studies on N,N-dimethyl substituted amides have elucidated the energetics of the reaction pathway, identifying the rate-determining step and the influence of substituents. researchgate.net For the formation of keteniminium ions from N,N-dimethyl amides using triflic anhydride, DFT calculations have shown that the initial O-activation is a crucial step. researchgate.net

Furthermore, DFT studies on related systems, such as the reaction of 2-bromo-2-enals, have provided detailed insights into the mechanisms and stereoselectivities of complex transformations involving α-halogenated carbonyl compounds. bohrium.comrsc.org These studies help in rationalizing experimental observations and in predicting the outcomes of new reactions.

Halogen bonding, a non-covalent interaction between an electrophilic halogen atom and a Lewis base, is an emerging strategy for activating chemical reactions. nih.govacs.org In the context of α-bromoamides, halogen bonding can play a significant role in mediating their reactivity.

A dual catalytic approach has been developed for the reductive cleavage of α-bromodifluoroamides, which likely shares mechanistic features with this compound. nih.govacs.org This process is proposed to proceed through the in-situ formation of a C-I bond via bromide displacement, which then engages in a halogen-bonding interaction with a photocatalyst. nih.govacs.org This interaction facilitates the generation of a carbon-centered radical under visible light irradiation. nih.govacs.org DFT calculations can be employed to model these halogen bonding interactions and to understand their role in lowering the activation energy of the bond-breaking process.

Applications of 2 Bromo N,n Dimethylpropanamide in Contemporary Organic Synthesis

A Versatile Building Block for Complex Organic Molecule Synthesis

2-Bromo-N,N-dimethylpropanamide serves as a crucial starting material for the synthesis of more elaborate molecules, leveraging the reactivity of its carbon-bromine bond for the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Precursors to Pharmaceutical Intermediates

The utility of this compound as a precursor to pharmaceutical intermediates is a significant area of its application. While direct, publicly available synthesis routes for specific commercial drugs using this exact starting material are not always explicitly detailed, its structural motif is present in various biologically active compounds. For instance, the core structure of molecules like Milnacipran, a serotonin-norepinephrine reuptake inhibitor, contains a propanamide backbone. The synthesis of analogs and intermediates for such pharmaceuticals can conceptually involve the displacement of the bromine atom in this compound with appropriate nucleophiles to build the desired molecular framework. The dimethylamide group can also be a key feature for biological activity or can be further transformed.

Intermediates in Agrochemical Synthesis

Similar to its role in pharmaceutical synthesis, this compound is a potential intermediate in the agrochemical industry. The development of novel fungicides, herbicides, and insecticides often relies on the synthesis of diverse chemical libraries. The reactive nature of this compound makes it a suitable candidate for inclusion in such libraries. The introduction of the N,N-dimethylpropanamide moiety into a larger molecule can influence its biological activity and physical properties, such as solubility and stability. Although specific examples in publicly accessible literature are scarce, the general reactivity of α-bromo amides makes them valuable for the exploratory synthesis of new agrochemical candidates.

Transformations Leading to Substituted Organic Compounds

The chemical reactivity of this compound allows for a variety of transformations, leading to the formation of highly functionalized and structurally diverse organic compounds.

Synthesis of 4,4-Disubstituted Piperidines

A notable application of this compound is in the synthesis of 4,4-disubstituted piperidines. These structural motifs are prevalent in a wide range of pharmaceuticals, particularly those targeting the central nervous system. A study by Colapret and colleagues in 1989 detailed the synthesis of a series of potent opioid analgesics based on the 4,4-disubstituted piperidine (B6355638) scaffold. nih.gov While the direct use of this compound is not explicitly mentioned in this specific publication, the synthesis of related 4-acylamino-4-substituted piperidines often involves the alkylation of a suitable piperidine precursor with an α-halo amide. The general synthetic strategy involves the reaction of a 4-aminopiperidine (B84694) derivative with an α-bromo amide, such as this compound, to introduce the acylamino side chain at the 4-position.

| Reactant 1 | Reactant 2 | Product Class | Significance | Reference |

| 4-aminopiperidine derivative | This compound | 4-(Acylamino)-4-substituted piperidines | Core structure of potent analgesics | nih.gov |

Formation of Indolones and Oxindoles

The synthesis of indolones and oxindoles, important heterocyclic scaffolds in medicinal chemistry, can be achieved through cyclization reactions of appropriately substituted anilines. Radical cyclization of N-(2-halogenoalkanoyl)-substituted anilines has been investigated for the formation of indolones. evitachem.com In this context, an N-aryl derivative of this compound could serve as a precursor. The reaction would involve the formation of a radical at the α-carbon, followed by an intramolecular attack on the aromatic ring to form the five-membered heterocyclic ring system. The specific conditions for such cyclizations, including the choice of radical initiator and solvent, are crucial for achieving good yields.

| Precursor Type | Reaction Type | Product | Significance | Reference |

| N-Aryl-2-bromopropanamide | Radical Cyclization | Indolone/Oxindole | Core of many bioactive compounds | evitachem.com |

Generation of α-Substituted Carboxylic Acids and Amines

The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the straightforward synthesis of α-substituted carboxylic acid derivatives and amines.

The reaction with water or hydroxide (B78521) ions leads to the formation of 2-hydroxy-N,N-dimethylpropanamide . This transformation introduces a hydroxyl group at the α-position, creating a chiral center.

Similarly, reaction with ammonia (B1221849) or primary or secondary amines can yield the corresponding α-amino-N,N-dimethylpropanamide derivatives. This provides a direct route to α-amino amides, which are important building blocks for peptides and other biologically active molecules. The well-known Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can also be adapted for this purpose to avoid over-alkylation. rsc.org

| Reactant | Nucleophile | Product | Product Class |

| This compound | H₂O / OH⁻ | 2-Hydroxy-N,N-dimethylpropanamide | α-Hydroxy Amide |

| This compound | NH₃ / RNH₂ / R₂NH | 2-Amino-N,N-dimethylpropanamide | α-Amino Amide |

These transformations highlight the utility of this compound as a versatile starting material for introducing key functional groups, thereby enabling the synthesis of a wide array of more complex and valuable organic molecules.

Synthesis of Methylenebisamides

The synthesis of N,N′-methylenebisamides typically involves the condensation of an amide with an aldehyde, such as formaldehyde (B43269), or with a formaldehyde equivalent like activated dimethyl sulfoxide (B87167) (DMSO). nih.gov In this reaction, the amide nitrogen acts as the nucleophile. The literature describes methods where amides react with DMSO activated by electrophiles like 2,4,6-trichloro Current time information in Pasuruan, ID.nih.govnih.govtriazine (cyanuric chloride) to produce methylenebisamides in good yields. nih.gov

There is no evidence in the reviewed literature to suggest that this compound or other α-bromoamides are used as precursors for the synthesis of methylenebisamides. This class of compounds does not fit the typical reaction patterns that lead to the formation of the amide-CH₂-amide linkage.

Concise Synthesis of Heterocyclic Compounds as Three-Atom Units

While direct examples involving this compound are not prominent, α-haloamides can conceptually serve as precursors to three-atom synthons for the construction of heterocyclic rings. One plausible pathway is through the formation of a nitrogen ylide, which can act as a 1,3-dipole in cycloaddition reactions.

This process would involve the reaction of the α-bromo amide with a tertiary amine to form a quaternary ammonium (B1175870) salt. Subsequent deprotonation of the α-carbon (if an α-hydrogen is present) by a base generates the nitrogen ylide. These ylides are versatile three-atom components in [3+2] cycloaddition reactions with various dipolarophiles (such as electron-deficient alkenes or alkynes) to create five-membered nitrogen-containing heterocyclic rings. mdpi.com This strategy transforms the N-Cα-C=O fragment into a key structural element of the new ring system.

Role of 2 Bromo N,n Dimethylpropanamide in Polymer Chemistry

Initiators in Controlled Radical Polymerization Techniques

Controlled radical polymerization methods have revolutionized polymer synthesis by enabling the creation of materials with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The choice of initiator is critical as it determines the number of growing polymer chains and introduces functionality at the beginning of the chain. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex to reversibly activate and deactivate a dormant polymer chain, which is typically an alkyl halide. cmu.edu 2-Bromo-N,N-dimethylpropanamide falls into the category of α-halide ester or amide-type initiators, which are effective for a range of monomers. In ATRP, the initiator's primary role is to generate the initial radical species that will propagate with the monomer. The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a suitable transition metal catalyst (e.g., a copper(I) complex) to form a carbon-centered radical and a copper(II) species. This radical then initiates polymerization.

The amide group present in this compound can influence the polymerization process. While studying the ATRP of N,N-dimethylacrylamide (a monomer with a similar amide structure), researchers noted that the presence of the amide functionality can lead to complexation with the copper catalyst. cmu.edu This interaction can affect the equilibrium between active and dormant species, potentially leading to a loss of control under certain experimental conditions. cmu.edu However, the use of amide-containing initiators remains a key strategy for producing polymers with amide end-groups.

This compound is a tertiary bromide. This structural feature is critical for its function as an effective ATRP initiator. The tertiary nature leads to a higher activation rate constant compared to a secondary analogue, such as 2-bromopropanamide. Research has quantified this effect for α-bromoesters, showing a relative reactivity ratio of approximately 1:10:80 for primary, secondary, and tertiary structures, respectively. scite.ai This trend is due to the increased stability of the generated tertiary radical compared to a secondary radical. A faster initiation rate relative to the propagation rate is desirable for achieving polymers with low polydispersity and high initiation efficiency. cmu.edu

Table 1: Relative Activation Rate Constants in ATRP for Different Initiator Structures

| Initiator Structure | Relative Activation Rate (k_act) | Example Compound Type |

|---|---|---|

| Primary α-bromoester | 1 | Methyl 2-bromopropionate |

| Secondary α-bromoester | 10 | Ethyl 2-bromopropionate |

| Tertiary α-bromoester | 80 | Ethyl 2-bromoisobutyrate |

Data sourced from studies on the effects of initiator structure in ATRP. researchgate.netscite.ai The table illustrates the significant increase in activation rate with increased substitution on the α-carbon.

Nitroxide-Mediated Polymerization (NMP) is another major CRP technique that relies on the reversible cleavage of an alkoxyamine bond to control the polymerization process. wikipedia.orgslideshare.net The initiating species in NMP are alkoxyamines, which can be viewed as an alcohol bound to a secondary amine via an N-O single bond. wikipedia.org While this compound is an ATRP initiator, related amide-functionalized molecules are studied as precursors for creating NMP initiators.

The synthesis of functional polymers via NMP can involve the use of specialized alkoxyamines. Studies on amide-functionalized alkoxyamines, particularly those based on the nitroxide SG1, have shown that the structure of the alkoxyamine is crucial for controlling the polymerization. acs.org Similar to ATRP, a tertiary alkoxyamine was found to provide better control over the polymerization of monomers like styrene (B11656) and n-butyl acrylate (B77674) compared to a secondary analogue. acs.org The faster dissociation of the tertiary alkoxyamine helps to quickly establish the persistent radical effect, which is necessary for a well-controlled polymerization. acs.orgnih.gov Therefore, while not directly used in NMP, the principles of structural influence seen with this compound in ATRP are mirrored in the design of related amide-functionalized alkoxyamine initiators for NMP.

Atom Transfer Radical Polymerization (ATRP) Initiator Applications

Strategies for Functional Polymer Design

A key advantage of controlled radical polymerization is the ability to design polymers with specific functionalities. This can be achieved by using functional initiators, monomers, or through post-polymerization modification. nih.gov

The use of a functional initiator is a direct and efficient method for introducing a specific chemical group at one end of every polymer chain. cmu.edu When this compound is used as the initiator in an ATRP reaction, the resulting polymer chains will each possess an N,N-dimethylpropanamide group at their α-terminus (the starting end of the chain).

This amide functionality can be highly desirable for several applications:

Modifying Surface Properties: The polar amide group can alter the hydrophilicity and adhesive properties of the resulting polymer.

Bioconjugation: Amide groups can serve as handles for further chemical reactions, allowing the polymer to be attached to biological molecules.

Building Block for Copolymers: The functionalized polymer (or macroinitiator) can be used in a subsequent polymerization step to create more complex structures like block copolymers. cmu.edu

The strategy of using a functional initiator like this compound ensures a high degree of end-group fidelity, meaning nearly all polymer chains will carry the desired functionality. This is a powerful tool for creating well-defined materials for advanced applications in fields ranging from biomedicine to materials science. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Common/Systematic Name | Role/Context |

|---|---|

| This compound | Primary subject; tertiary ATRP initiator |

| 2-bromopropanamide | Secondary ATRP initiator analogue |

| N,N-dimethylacrylamide | Monomer with a similar amide structure |

| Ethyl 2-bromoisobutyrate | Common tertiary ATRP initiator |

| Methyl 2-bromopropionate | Primary α-bromoester initiator example |

| Ethyl 2-bromopropionate | Secondary α-bromoester initiator example |

| Styrene | Monomer used in NMP studies |

| n-Butyl acrylate | Monomer used in NMP studies |

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-N,N-dimethylpropanamide?

Methodological Answer: The synthesis of 2-bromo-N,N-dimethylpropanamide typically involves bromination or substitution reactions. A scalable method involves reacting a propionamide derivative with brominating agents. For example, in a 0.8 kg-scale synthesis of a related brominated amide (2-bromo-N,N-didecylpropanamide), the reaction was conducted in a 12 L round-bottom flask, followed by filtration, solvent evaporation, and aqueous washing to remove acidic byproducts. The product was isolated as an oil with >95% purity (by ¹H NMR) and >80% yield . Alternative routes may use α-bromo carbonyl precursors or palladium-catalyzed coupling, though low yields (~30%) are reported for similar bromoamides in cross-coupling reactions due to dehalogenation side reactions .

Q. Which spectroscopic and structural characterization techniques are recommended for analyzing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm molecular structure and purity. For example, ¹H NMR can identify methyl groups (δ ~2.8–3.1 ppm) and bromine-induced deshielding .

- X-ray Crystallography : Resolves bond lengths and angles. A related compound, 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, crystallized in a triclinic system (P1) with unit cell parameters a = 6.7054 Å, b = 9.2415 Å, and angles α = 105.255° .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1650–1750 cm⁻¹) and bromine-related vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed reactions involving this compound?

Methodological Answer: Low yields (~30%) in palladium-catalyzed reactions are often due to dehalogenation or catalyst inefficiency. Strategies include:

- Catalyst Screening : Use ligands (e.g., bidentate phosphines) to stabilize Pd intermediates and reduce side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to nonpolar alternatives.

- Temperature Control : Lower temperatures (0–25°C) can suppress decomposition. Evidence from similar α-bromoamides shows that dimethyl chloromalonate achieved 92% yield under optimized conditions, highlighting the impact of substrate electronic effects .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer: Scaling challenges include:

- Byproduct Management : Acidic byproducts (e.g., 2-bromopropanoic acid) require rigorous aqueous washing .

- Purity Control : Large-scale reactions may introduce impurities; column chromatography or recrystallization is essential.

- Solvent Recovery : Efficient distillation or recycling reduces costs. A 0.8 kg synthesis achieved >80% yield by isolating the product as an oil and validating purity via NMR .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The bromine atom acts as a leaving group, facilitating nucleophilic substitution (Sₙ2) or elimination reactions. Computational studies (e.g., DFT) can predict activation barriers for bromine displacement. For example, in related compounds, steric hindrance from N,N-dimethyl groups may slow Sₙ2 kinetics, favoring elimination under basic conditions. Experimental data on similar bromoamides show reactivity trends correlating with halogen electronegativity and steric bulk .

Q. What role does this compound play in polymer chemistry, particularly in controlled radical polymerization?

Methodological Answer: Bromoamides serve as initiators in atom transfer radical polymerization (ATRP). However, 2-bromo-N,N-diethylpropanamide exhibited low initiation efficiency (activity parameter KATRP = 0.044), likely due to steric hindrance from dimethyl groups. Optimizing the initiator structure (e.g., reducing steric bulk) or using activators (e.g., Cu⁰) can enhance control over molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.